2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide
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Overview
Description
2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide is a synthetic organic compound that features both benzimidazole and isoxazole moieties. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide typically involves the following steps:
Formation of Benzimidazole: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.
Formation of Isoxazole: The isoxazole ring can be formed through the cyclization of appropriate precursors, such as 3-methyl-2-nitropropene with hydroxylamine.
Coupling Reaction: The final step involves coupling the benzimidazole and isoxazole moieties through an acetamide linkage. This can be achieved using reagents like acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or isoxazole rings.
Reduction: Reduction reactions could target the nitro group (if present) on the isoxazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with benzimidazole and isoxazole rings can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-1-yl)acetamide: Lacks the isoxazole ring, potentially altering its biological activity.
N-(5-methyl-3-isoxazolyl)acetamide: Lacks the benzimidazole ring, which may affect its interaction with biological targets.
Uniqueness
The presence of both benzimidazole and isoxazole rings in 2-(1H-benzimidazol-1-yl)-N-(5-methyl-3-isoxazolyl)acetamide may confer unique properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic properties.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-9-6-12(16-19-9)15-13(18)7-17-8-14-10-4-2-3-5-11(10)17/h2-6,8H,7H2,1H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZUTIDJMUHFHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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